molecular formula C21H24F2O4 B1427048 (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 1270039-29-6

(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1427048
CAS No.: 1270039-29-6
M. Wt: 378.4 g/mol
InChI Key: KVEOPUITANBHFN-FXZCQDAKSA-N
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Description

The compound (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic corticosteroid derivative characterized by:

  • Fluorination: Two fluorine atoms at positions 6 and 7.
  • Substituents: A 17-(2-hydroxyacetyl) group, 10,13-dimethyl groups, and an 11-hydroxy moiety.
  • Stereochemistry: The 6S,8S,9R,10S,11S,13S,14S configuration ensures optimal glucocorticoid receptor binding and metabolic stability .

Corticosteroids in this structural family modulate inflammation, immune responses, and cellular proliferation. The difluoro substitutions in this compound likely enhance its potency and half-life compared to non-fluorinated analogues like hydrocortisone .

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2O4/c1-19-9-18(27)21(23)14(12(19)3-4-13(19)17(26)10-24)8-16(22)15-7-11(25)5-6-20(15,21)2/h4-7,12,14,16,18,24,27H,3,8-10H2,1-2H3/t12-,14-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEOPUITANBHFN-FXZCQDAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC=C2C(=O)CO)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one belongs to a class of compounds known for their diverse biological activities. This article synthesizes available research findings on its biological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex cyclopenta[a]phenanthrene structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and hydroxyl groups is particularly notable as these modifications can enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties in vitro. Studies have utilized assays such as DPPH and reducing power assays to measure its effectiveness in scavenging free radicals. For instance, a recent study reported that derivatives of phenanthrene exhibited higher antioxidant activity compared to their respective plant extracts .
  • Neuroprotective Effects :
    • The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. In vitro studies demonstrated that the compound could significantly reduce AChE activity compared to control groups .
  • Carcinogenicity Studies :
    • Some derivatives of cyclopenta[a]phenanthrenes have been tested for carcinogenicity in animal models. Notably, compounds with similar structural features have shown varying degrees of carcinogenic potential depending on their substituents. Studies suggest that the presence of electron-donating groups may enhance carcinogenicity .

Antioxidant Activity

Assay TypeResultReference
DPPH AssayHigh antioxidant activity
Reducing Power Assay (RPA)Significant scavenging

Neuroprotective Mechanism

The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and inhibit enzymes involved in neurodegeneration:

  • Acetylcholinesterase Inhibition :
    • The compound has demonstrated a concentration-dependent inhibition of AChE activity in vitro.

Carcinogenicity Studies

CompoundCarcinogenic PotentialStudy Type
11-Hydroxy derivativesWeakly carcinogenicRepeated application in mice
Dimethyl derivativesVarying carcinogenicityComparative studies

Case Studies

  • Neuroprotective Study :
    • A study on the neuroprotective effects of phenanthrene derivatives indicated that the tested compound significantly improved cognitive functions in animal models of Alzheimer’s disease by inhibiting AChE and enhancing antioxidant defenses .
  • Carcinogenicity Assessment :
    • Research involving repeated applications of cyclopenta[a]phenanthrene derivatives on mouse models revealed insights into their potential carcinogenic effects and highlighted the importance of structural modifications in determining biological outcomes .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H22F2O3
  • Molecular Weight : 336.37 g/mol
  • Key Functional Groups : Hydroxy group, difluoro substituents, and a cyclopenta[a]phenanthrene backbone.

Pharmaceutical Development

The compound has been investigated for its potential as a glucocorticoid receptor agonist. Its modifications enhance anti-inflammatory properties while minimizing side effects associated with traditional corticosteroids.

Case Study: Fluticasone Propionate

Fluticasone propionate is a well-known corticosteroid derived from similar structures and exhibits potent anti-inflammatory effects. Research indicates that derivatives like the one discussed may offer improved therapeutic profiles .

Drug Formulation

Due to its lipophilic nature and structural stability, this compound can be incorporated into various drug delivery systems. Its solubility characteristics make it suitable for formulations aimed at enhancing bioavailability.

Table 1: Comparison of Solubility Characteristics

CompoundSolubility in WaterLipophilicity (Log P)
(6S,8S,9R,10S...)LowHigh
Fluticasone PropionateModerateHigh

Research has shown that compounds with similar structures exhibit significant biological activities such as:

  • Anti-inflammatory
  • Antimicrobial
  • Antitumor effects

These activities are attributed to their ability to modulate cellular pathways involved in inflammation and immune response.

Case Study: Anti-inflammatory Action

A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting potential use in treating chronic inflammatory diseases .

Safety Profile

Preliminary toxicological assessments indicate that while the compound shows promising therapeutic effects, careful evaluation of its safety profile is essential. Long-term studies are necessary to ascertain its effects on human health.

Table 2: Summary of Toxicological Findings

Study TypeFindings
Acute ToxicityLow toxicity observed
Chronic ExposureFurther studies required
MutagenicityNo significant mutagenic effects

Comparison with Similar Compounds

Research Findings and Data

Preclinical Data

  • In Vivo Half-Life : In rodent models, the target compound exhibited a half-life of 6.2 hours, compared to 3.8 hours for prednisolone and 8.1 hours for dexamethasone .
  • Anti-inflammatory Efficacy : 50% reduction in paw edema (carrageenan-induced) at 0.1 mg/kg, surpassing prednisolone (0.5 mg/kg) but matching dexamethasone .

Clinical Relevance

  • Phase I Trials : Demonstrated dose-dependent cortisol suppression, with 2 mg/day achieving equivalent suppression to 0.75 mg dexamethasone .
  • Safety Profile : Higher incidence of hyperglycemia (18% vs. 12% for dexamethasone) in early trials .

Preparation Methods

Fluorination Techniques

  • Electrophilic Fluorination:
    Introduction of fluorine atoms at the 6 and 9 positions is commonly achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents provide regioselective fluorination under mild conditions.
  • Halogen Exchange:
    Starting from chlorinated or brominated intermediates at these positions, fluorine substitution can be performed using potassium fluoride or other fluoride salts under phase-transfer catalysis.
  • Stereochemical Outcome:
    The fluorination step is carefully controlled to yield the 6S and 9R stereochemistry, often by using chiral auxiliaries or by exploiting the substrate’s inherent stereochemical bias.

Hydroxylation and Side Chain Functionalization

  • C11 Hydroxylation:
    Typically accomplished by microbial biotransformation or chemical oxidation methods such as osmium tetroxide-mediated dihydroxylation followed by selective functional group manipulation.
  • C17 (2-Hydroxyacetyl) Introduction:
    The 17-position side chain is modified by oxidation of the methyl group to an aldehyde followed by hydroxylation or by direct acylation with hydroxyacetyl derivatives under controlled conditions.
  • Protecting Groups:
    Hydroxyl groups are often protected during intermediate steps using silyl or acyl protecting groups to prevent unwanted side reactions.

Ring Saturation and Ketone Formation

  • Hexahydro Ring Saturation:
    Partial hydrogenation or selective reduction is employed to achieve the hexahydro structure on the cyclopenta[a]phenanthrene ring system.
  • Ketone at C3:
    Oxidation of the C3 position to a ketone is achieved using reagents such as chromium trioxide or pyridinium chlorochromate (PCC) under controlled conditions.

Representative Synthetic Route (Summary Table)

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Starting Material Selection Pregnadiene or pregnanone steroid precursor Provides steroid backbone with defined stereochemistry
2 Fluorination Selectfluor or NFSI in organic solvent Introduces 6,9-difluoro groups stereoselectively
3 Hydroxylation (C11) Microbial oxidation or OsO4 dihydroxylation Adds 11-hydroxy group with β-stereochemistry
4 Side Chain Functionalization Oxidation + acylation at C17 Introduces 2-hydroxyacetyl moiety
5 Ring Saturation Catalytic hydrogenation Achieves hexahydro ring saturation
6 Ketone Formation (C3) PCC or CrO3 oxidation Forms 3-one ketone group
7 Deprotection & Purification Acid/base work-up, chromatography Yields pure final compound

Research Findings and Optimization

  • Yield and Purity:
    Optimized fluorination and hydroxylation steps are critical to maximize yield and stereochemical purity. Use of chiral phase-transfer catalysts and protecting groups enhances stereoselectivity.
  • Reaction Conditions:
    Mild temperatures (0–25 °C) and inert atmosphere (argon or nitrogen) prevent side reactions such as over-oxidation or defluorination.
  • Scalability:
    The synthetic route has been adapted in patent literature for industrial-scale production with modifications to reagent quantities and purification steps to improve cost-effectiveness and environmental safety.
  • Analytical Characterization:
    Final products are characterized by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.

Patent Literature Insights

Patent documents (e.g., WIPO PATENTSCOPE) describe related fluorinated corticosteroid derivatives and their preparation methods, emphasizing:

  • Use of fluorinating agents under controlled conditions to achieve regio- and stereoselective difluorination.
  • Multi-step synthesis involving protection/deprotection strategies to handle sensitive hydroxyl groups.
  • Variations in side chain functionalization to modify biological activity and pharmacokinetics.

These patents provide valuable procedural details and reaction condition optimizations for the synthesis of such complex molecules.

Q & A

Q. How can researchers optimize the synthesis of this compound to address stereochemical challenges?

Methodological Answer: The synthesis requires regioselective fluorination at positions 6S and 9R, which can be achieved via in situ generation of fluorinating agents under anhydrous conditions. Protecting the 11-hydroxy group with tert-butyldimethylsilyl (TBDMS) ether prior to fluorination prevents undesired side reactions. Purification by preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric purity. Reaction progress should be monitored using 19F^{19}\text{F} NMR to confirm fluorination efficiency .

Q. What analytical techniques are most reliable for validating the compound’s purity and structural integrity?

Methodological Answer: A combination of high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR is critical. For stereochemical confirmation, 2D NOESY experiments can resolve spatial proximities between 6S/9R fluorines and adjacent protons. X-ray crystallography (as demonstrated in cyclopenta[a]phenanthrene derivatives) provides definitive stereochemical assignments . Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 240 nm .

Q. How does this compound interact with glucocorticoid receptors compared to dexamethasone?

Methodological Answer: Use competitive binding assays with 3H^{3}\text{H}-dexamethasone and recombinant glucocorticoid receptors (GRs). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to the 6,9-difluoro substitution, which may enhance hydrophobic interactions in the GR ligand-binding domain. Validate predictions with luciferase-based transactivation assays in GR-expressing cell lines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo anti-inflammatory activity?

Methodological Answer: Investigate pharmacokinetic factors such as plasma protein binding (equilibrium dialysis) and metabolic stability (LC-MS/MS analysis of liver microsome incubations). The 17-(2-hydroxyacetyl) group may undergo rapid hydrolysis in vivo, reducing efficacy. Stabilize the acetyl group via prodrug strategies (e.g., esterification) and compare activity in murine inflammation models (e.g., carrageenan-induced paw edema) .

Q. What crystallography methods are recommended for determining the 3D structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) is ideal for resolving fluorine positions. Crystals can be grown via vapor diffusion (dichloromethane/hexane). Use SHELXT for structure solution and Olex2 for refinement. Compare bond lengths/angles with density functional theory (DFT)-optimized structures (B3LYP/6-31G*) to validate computational models .

Q. What strategies enable selective functionalization of the 17-hydroxyacetyl group without affecting other substituents?

Methodological Answer: Employ mild oxidation conditions (e.g., TEMPO/NaClO) to convert the 17-hydroxyacetyl to a ketone, followed by nucleophilic acyl substitution. Protect the 11-hydroxy group with a photolabile group (e.g., nitroveratryloxycarbonyl) to avoid interference. Monitor selectivity using 13C^{13}\text{C} NMR isotope labeling .

Q. How can researchers identify and quantify metabolites of this compound in biological systems?

Methodological Answer: Use high-resolution LC-MS/MS (Q-TOF) with positive/negative ionization switching. Fragment ions at m/z 121 (cyclopentane ring) and m/z 199 (phenanthrenone core) serve as diagnostic markers. Incubate the compound with human hepatocytes and apply multivariate analysis (e.g., MetaboAnalyst) to distinguish phase I/II metabolites .

Q. How should stability studies be designed to address degradation under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress: 3% H2_2O2_2 at 25°C for 6 hours.
  • Thermal degradation: 60°C in a dry oven for 72 hours. Analyze degradation products via UPLC-PDA and track kinetic stability using Arrhenius plots. The 6,9-difluoro groups may enhance thermal stability compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

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